1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene
Description
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene is a halogenated aromatic compound characterized by a 2-fluorobenzene core substituted with a [(1-(bromomethyl)cyclopentyl)oxy]methyl group.
Properties
Molecular Formula |
C13H16BrFO |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-[[1-(bromomethyl)cyclopentyl]oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-10-13(7-3-4-8-13)16-9-11-5-1-2-6-12(11)15/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
XVTFKXKNJKIKQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene typically involves multiple steps. One common method includes the bromination of cyclopentylmethanol to form 1-(bromomethyl)cyclopentane. This intermediate is then reacted with 2-fluorobenzyl alcohol under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the fluorobenzene ring or the cyclopentyl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, while the fluorobenzene ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene Derivatives
(a) 1-(Bromomethyl)-3-fluorobenzene (A511614)
- Structure : Bromomethyl and fluorine substituents on adjacent positions of the benzene ring.
- Key Differences : Lacks the cyclopentyl ether group, reducing steric hindrance and molecular weight (MW: 189.02 g/mol vs. ~313.2 g/mol for the target compound).
- Reactivity : Simpler structure likely enhances electrophilic substitution rates compared to the target compound .
(b) 2-(Bromomethyl)-4-fluoro-1-methylbenzene (A208699)
- Structure : Bromomethyl, fluorine, and methyl groups on a benzene ring.
- Key Differences : Additional methyl group increases hydrophobicity but lacks the cyclopentyl ether’s conformational rigidity.
- Applications : Similar brominated fluorobenzenes are intermediates in pesticide synthesis (e.g., trifloxystrobin intermediates) .
(c) Ethyl 5-bromo-2-fluorobenzoate ()
- Structure : Bromine and fluorine on a benzoate ester.
- Key Differences : Ester group introduces different reactivity (e.g., hydrolysis susceptibility) compared to the ether linkage in the target compound.
Cyclopentyl-Containing Compounds
(a) N-(3-Chloro-4-fluorophenyl)-2-(((1-(dimethylamino)cyclopentyl)methyl)amino)-4,5-difluoro-1H-benzo[d]imidazole-7-carboxamide ()
- Structure: Cyclopentyl group linked via an amino-methyl chain to a benzimidazole core.
- Key Differences : The cyclopentyl group here modulates solubility and biological activity in pharmaceuticals, contrasting with the target’s ether-linked bromomethyl group .
(b) 1-(1-Bromoethyl)-2-fluorobenzene (A821212)
- Structure : Bromoethyl and fluorine substituents on benzene.
Agrochemical Analogs
(a) Bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate)
Data Tables
Table 1: Structural and Physical Properties Comparison
Table 2: Reactivity and Application Comparison
Research Findings and Implications
- Synthetic Challenges : The cyclopentyl ether group in the target compound likely complicates synthesis, as evidenced by its discontinued status .
- Biological Activity : Cyclopentyl groups in analogs (e.g., ) are used to enhance lipid solubility in pharmaceuticals, suggesting the target compound could have niche bioactivity if stabilized .
- Regulatory Considerations : Complex halogenated compounds like the target may face regulatory scrutiny due to persistence or toxicity, similar to fluazolate and chloropropylate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
